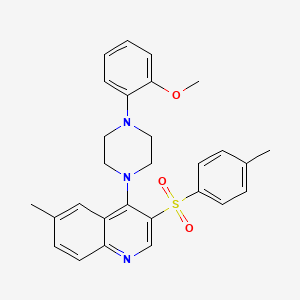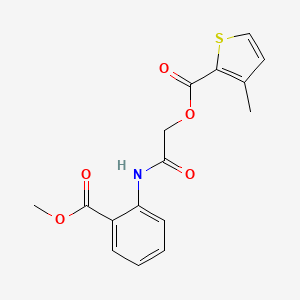![molecular formula C21H25N5O B2940970 3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2320212-41-5](/img/structure/B2940970.png)
3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C21H25N5O and its molecular weight is 363.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
Research into quinolone derivatives, such as 5-alkoxyimidazoquinolones, has shown potential antibacterial activity. These compounds, including analogs with modifications in the imidazoquinolone structure, have been evaluated for their effectiveness against various bacterial strains, offering a path for the development of new antibacterial agents. The synthesis and structure-activity relationships of these compounds highlight their importance in medicinal chemistry for combating bacterial infections (Fujita et al., 1996).
Antimicrobial and Antituberculosis Agents
A series of tetrazolo[1,5-a]quinoline-based imidazole derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis activities. This research suggests the potential of these compounds in treating infectious diseases and highlights the importance of chemical modifications for enhancing biological activity (Mungra et al., 2012).
Antileishmanial Agents
Compounds isolated from Piper dennisii, including dihydrochalcones and benzoic acid derivatives, have shown antileishmanial activity. This discovery underlines the potential of naturally derived and chemically modified compounds in the development of treatments for parasitic infections (Cabanillas et al., 2012).
Antineoplastic Activity
Research into benzimidazole condensed ring systems has led to the synthesis of new compounds with antineoplastic activity. These studies contribute to the search for novel cancer therapies, demonstrating the therapeutic potential of benzimidazole derivatives in oncology (Abdel-Hafez, 2007).
GABAA Receptor Ligands
Imidazoquinolines and related structures have been explored as GABAA receptor ligands with potential therapeutic applications in treating anxiety and epilepsy. The investigation into the efficacy and pharmacokinetic profiles of these compounds offers insights into their role in neurological disorders (Jacobsen et al., 1999).
Green Chemistry Approaches
The use of polyethylene glycol (PEG-400) as a reaction medium for synthesizing novel 1,5-benzodiazepines underscores the move towards greener and more sustainable chemical processes. This research not only advances the synthesis of benzodiazepines but also promotes environmentally friendly methodologies in chemical synthesis (Konda et al., 2011).
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are known to interact with various targets, leading to different biological responses.
Mode of Action
For instance, some imidazole derivatives have been found to inhibit NLRP3 activation, NLRP3-dependent pyroptosis, and the consequent release of IL-1β .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the biological activity of imidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Propiedades
IUPAC Name |
3-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-2-6-17-16(5-1)13-20(25-24-17)27-14-15-9-11-26(12-10-15)21-22-18-7-3-4-8-19(18)23-21/h3-4,7-8,13,15H,1-2,5-6,9-12,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATHIPZZVFYZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-([1,1'-biphenyl]-4-yl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2940887.png)
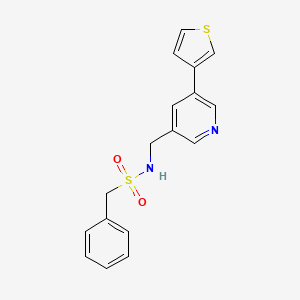
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![N-[2-(1-adamantyloxy)propyl]methanesulfonamide](/img/structure/B2940898.png)
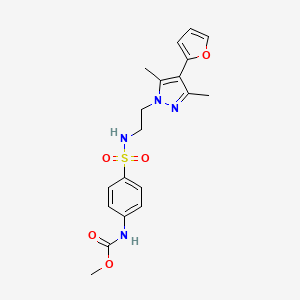
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2940901.png)
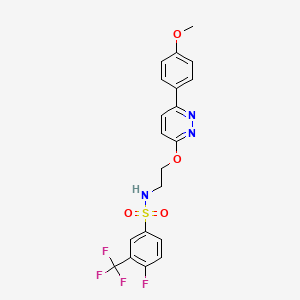

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2940905.png)
